molecular formula C5H2BrFIN B1376910 2-Bromo-5-fluoro-3-iodopyridine CAS No. 1214376-85-8

2-Bromo-5-fluoro-3-iodopyridine

Cat. No.: B1376910
CAS No.: 1214376-85-8
M. Wt: 301.88 g/mol
InChI Key: DTGRXNDVJRRMCZ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3-iodopyridine is a halogenated pyridine derivative Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-3-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with 2-bromo-5-fluoropyridine, iodination can be achieved using reagents like iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale halogenation reactions using automated systems to ensure precision and safety. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-3-iodopyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the substituents introduced. For example, coupling reactions can yield biaryl compounds, which are valuable in pharmaceutical and material science applications .

Scientific Research Applications

2-Bromo-5-fluoro-3-iodopyridine is used in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: It is a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-3-iodopyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing halogen atoms. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-iodopyridine
  • 2-Fluoro-5-iodopyridine
  • 2-Bromo-3-iodopyridine

Uniqueness

2-Bromo-5-fluoro-3-iodopyridine is unique due to the presence of three different halogen atoms, which provides a versatile platform for further functionalization. This makes it particularly valuable in the synthesis of complex molecules where selective reactivity is required .

Properties

IUPAC Name

2-bromo-5-fluoro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFIN/c6-5-4(8)1-3(7)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGRXNDVJRRMCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743619
Record name 2-Bromo-5-fluoro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214376-85-8
Record name 2-Bromo-5-fluoro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-fluoro-3-iodopyridine
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